Neuroinflammatory Potency Among Co-Isolated Lignans
Among thirteen compounds isolated from Tinospora sinensis stems and evaluated for nitric oxide (NO) inhibition in LPS-activated murine BV-2 microglial cells, seven exhibited significant activity. Tanegoside A (compound 6) was one of these seven active lignans, with the study reporting an overall IC50 range of 1.46–51.25 μmol/L for the active cohort [1]. While the study did not publish individual IC50 values for each compound, the broad range indicates that structural variations among co-isolated lignans—including tanegoside A—produce markedly different inhibitory capacities. For context, the positive control minocycline demonstrated superior activity in this assay [1], establishing a benchmark for comparison.
| Evidence Dimension | Anti-neuroinflammatory activity (NO inhibition) |
|---|---|
| Target Compound Data | Identified as one of seven active compounds; activity within 1.46–51.25 μmol/L range |
| Comparator Or Baseline | Co-isolated lignans (range: 1.46–51.25 μmol/L); Minocycline (positive control) |
| Quantified Difference | Not determined for tanegoside individually; 35-fold variation across active cohort |
| Conditions | LPS-stimulated murine BV-2 microglial cells, NO production inhibition |
Why This Matters
The 35-fold activity range among co-isolated compounds demonstrates that lignan glycosides from the same plant source are not functionally interchangeable, necessitating compound-specific validation rather than class-level assumption.
- [1] Two new lignan glucosides from caulis of Tinospora sinensis. Zhongcaoyao. 2018;49(24):2336-2344. View Source
